molecular formula C32H37F3O13S B120894 Baccatin III 7-O-Triflate CAS No. 158811-19-9

Baccatin III 7-O-Triflate

Cat. No. B120894
CAS RN: 158811-19-9
M. Wt: 718.7 g/mol
InChI Key: QYAFUEYJDVYQHM-VHLOTGQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baccatin III 7-O-Triflate is a derivative of Baccatin III . Baccatin III is an isolate from the yew tree (Genera Taxus) and is a precursor to the anti-cancer drug paclitaxel (Taxol) .


Synthesis Analysis

The synthesis of Baccatin III involves a key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis . A novel acetyl group donor, N-acetyl-d-glucosamine, has been identified as a suitable substitute for acetyl-CoA in the enzymatic synthesis of Baccatin III . This substitution has been shown to improve the yield of Baccatin III .


Molecular Structure Analysis

Baccatin III 7-O-Triflate contains a total of 90 bonds, including 53 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, and 1 ten-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Baccatin III have been studied extensively. An intramolecular Heck reaction serves as the key step in the total synthesis of Baccatin III . The synthetic route is based on utilizing the Wieland−Miescher ketone as a matrix to provide the C and D rings of the targets and to provide functionality implements for joining this sector to an A ring precursor .

Scientific Research Applications

1. Precursor in the Biosynthesis Pathway of Paclitaxel Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents, and has been widely used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .

Production through Biotransformation

Baccatin III can be produced through the biotransformation of 10-deacetylbaccatin III (10-DAB) using 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains . This is a promising alternative strategy for Baccatin III production .

Production from Renewable Taxus Needles

Taxus needles, which are renewable and contain a relatively high content of 10-DAB, can be used as an effective source of the catalytic substrate 10-DAB . Baccatin III can be synthesized by integrating the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis .

Use of Alternative Acetyl Substrate

A novel acetyl group donor, N-acetyl-d-glucosamine, has been found to substantially reduce the cost of production of Baccatin III . The yield when using N-acetyl-d-glucosamine as acetyl donor in open-whole-cell catalytic system was 2.13-fold of that when using acetyl-CoA .

Production through Metabolic Engineering

With the development of metabolic engineering and synthetic biology, the construction of a paclitaxel-producing cell factory has become a promising production process . This involves the generation of Baccatin III by one-step acetylation with 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .

Semi-Synthesis of Paclitaxel

Given the complex structure of paclitaxel, using 10-deacetylbaccatin III (10-DAB) and Baccatin III, highly productive compounds derived from renewable yew needles and twigs, as precursors in chemical semi-synthesis of paclitaxel is the most efficient way .

Future Directions

The future directions in the research of Baccatin III and its derivatives seem to focus on improving the yield of Baccatin III through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, the use of alternative acetyl substrates in the synthesis of Baccatin III is a promising area of research .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAFUEYJDVYQHM-VHLOTGQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37F3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447070
Record name Baccatin III 7-O-Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baccatin III 7-O-Triflate

CAS RN

158811-19-9
Record name Baccatin III 7-O-Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.